Synthesis of 2,3-dichlorobenzoic acid from 2,3-dichloroaniline
Synthesis of 2,3-dichlorobenzoic acid from 2,3-dichloroaniline
An In-Depth Technical Guide to the Synthesis of 2,3-Dichlorobenzoic Acid from 2,3-Dichloroaniline
Introduction
2,3-Dichlorobenzoic acid is a vital chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its most prominent application is as a key building block for Lamotrigine, a widely used anti-epileptic and anticonvulsant drug.[3][4][5] The precise arrangement of the chlorine atoms on the benzoic acid scaffold makes it an indispensable precursor for creating complex, biologically active molecules.[1]
Several synthetic routes to 2,3-dichlorobenzoic acid have been explored, including methods starting from 2,3-dichloroiodobenzene or 2,3-dichlorotoluene.[3][6][7] However, a common and industrially relevant pathway begins with the readily available and cost-effective starting material, 2,3-dichloroaniline. This multi-step synthesis is a classic example of aromatic chemistry, employing a sequence of well-established reactions: the diazotization of the primary amine, followed by a copper-catalyzed Sandmeyer cyanation, and concluding with the hydrolysis of the resulting nitrile.[3][7] This guide provides a comprehensive, field-proven overview of this synthetic pathway, detailing the underlying mechanisms, a step-by-step experimental protocol, and critical considerations for safety and success.
Reaction Mechanism and Principles
The conversion of 2,3-dichloroaniline to 2,3-dichlorobenzoic acid is a three-stage process. Understanding the causality behind each transformation is critical for optimizing reaction conditions and maximizing yield.
Stage 1: Diazotization of 2,3-Dichloroaniline
The initial step involves the conversion of the primary aromatic amine group (-NH₂) of 2,3-dichloroaniline into a diazonium salt (-N₂⁺). This is achieved through reaction with nitrous acid (HNO₂), which is generated in situ by combining sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid.[8]
The reaction is highly temperature-sensitive. It must be conducted at low temperatures, typically between 0-5°C, to prevent the unstable diazonium salt from decomposing prematurely, which would lead to the formation of undesired phenol byproducts and a significant reduction in yield.[9][10] The resulting 2,3-dichlorobenzenediazonium chloride is a versatile intermediate, primed for substitution.
Stage 2: The Sandmeyer Reaction: Cyanation
The Sandmeyer reaction is a powerful method for substituting the diazonium group with a nucleophile, catalyzed by copper(I) salts.[11][12] In this synthesis, copper(I) cyanide (CuCN) is used to replace the -N₂⁺ group with a cyanide (-CN) group, forming 2,3-dichlorobenzonitrile.
The mechanism is an example of a radical-nucleophilic aromatic substitution (SRNAr).[11] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the loss of stable nitrogen gas (N₂), which drives the reaction forward. The aryl radical then reacts with the copper-cyanide complex to form the final benzonitrile product and regenerate the copper(I) catalyst.[11]
Stage 3: Hydrolysis of 2,3-Dichlorobenzonitrile
The final stage is the conversion of the nitrile functional group (-CN) into a carboxylic acid (-COOH). This hydrolysis can be performed under either acidic or basic conditions.[7][13][14]
-
Acidic Hydrolysis: Typically involves refluxing the nitrile with a strong acid like concentrated sulfuric or hydrochloric acid. The nitrile is first protonated, making it more susceptible to nucleophilic attack by water, eventually leading to the carboxylic acid and ammonium salt.
-
Basic Hydrolysis: Involves heating the nitrile with an aqueous base such as sodium hydroxide. This process forms a carboxylate salt (e.g., sodium 2,3-dichlorobenzoate) and ammonia.[14] A subsequent acidification step is required to protonate the carboxylate and precipitate the final 2,3-dichlorobenzoic acid product.[13][14]
Visual Workflow of the Synthesis
The overall transformation can be visualized as a linear three-step process.
Caption: Overall workflow for the synthesis of 2,3-Dichlorobenzoic Acid.
Detailed Experimental Protocol
This protocol outlines a representative procedure. Researchers should adapt quantities and conditions based on laboratory scale and available equipment.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Key Properties |
| 2,3-Dichloroaniline | C₆H₅Cl₂N | 162.02 | 608-27-5 | Toxic, solid |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Oxidizer, toxic |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Corrosive, fuming liquid |
| Copper(I) Cyanide | CuCN | 89.56 | 544-92-3 | Highly toxic, solid |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Highly corrosive, liquid |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | Corrosive, solid |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Liquid |
| Ice | H₂O | 18.02 | 7732-18-5 | Solid |
| Recrystallization Solvent | e.g., Aqueous Ethanol | - | - | Flammable liquid |
Step-by-Step Methodology
Part 1: Preparation of 2,3-Dichlorobenzenediazonium Chloride
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of concentrated hydrochloric acid and water.
-
Carefully add 2,3-dichloroaniline (1.0 eq) to the acid solution with stirring. The hydrochloride salt may precipitate.
-
Cool the mixture to 0-5°C using an ice-salt bath. Vigorous stirring is essential to maintain a fine suspension.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 30-45 minutes. The temperature must be maintained below 5°C throughout the addition.[9]
-
After the addition is complete, stir the resulting pale-yellow diazonium salt solution for an additional 15-20 minutes in the ice bath. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).[10]
Part 2: Sandmeyer Reaction to form 2,3-Dichlorobenzonitrile
-
In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium or potassium cyanide, or prepare a suspension in an appropriate solvent as dictated by the specific literature procedure.
-
Warm this mixture gently if required for dissolution, then cool it to the appropriate reaction temperature (can range from room temperature to 60°C).
-
Slowly and carefully add the cold diazonium salt solution from Part 1 to the copper(I) cyanide mixture with vigorous stirring.
-
Control the rate of addition to manage the evolution of nitrogen gas.[15]
-
After the addition is complete, the reaction mixture is typically heated (e.g., 50-70°C) for an hour or until the effervescence of nitrogen ceases, indicating the reaction is complete.
-
Cool the mixture to room temperature. The crude 2,3-dichlorobenzonitrile often separates as an oil or solid.
-
Isolate the crude product by filtration or solvent extraction.
Part 3: Hydrolysis to 2,3-Dichlorobenzoic Acid
-
Transfer the crude 2,3-dichlorobenzonitrile to a round-bottom flask suitable for reflux.
-
Add an aqueous solution of sulfuric acid (e.g., 70-80%).
-
Heat the mixture to reflux (typically 120-150°C) with stirring for several hours until the hydrolysis is complete (progress can be monitored by TLC).
-
Cool the reaction mixture to room temperature, then carefully pour it over crushed ice.
-
The 2,3-dichlorobenzoic acid will precipitate as a solid.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove any residual acid.
Part 4: Purification
-
Dry the crude product in a vacuum oven.
-
For higher purity, recrystallize the solid from a suitable solvent system, such as aqueous ethanol or aqueous acetic acid.[5]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight. The expected melting point is 169-170°C.[3]
Safety Precautions and Waste Management
This synthesis involves highly toxic and corrosive materials and must be performed with stringent safety protocols.
| Substance | Hazard Classification | Handling Precautions |
| 2,3-Dichloroaniline | Toxic, Irritant, Environmental Hazard | Avoid inhalation and skin contact. |
| Sodium Nitrite | Oxidizer, Toxic | Keep away from combustible materials. |
| Copper(I) Cyanide | Acutely Toxic (Fatal if swallowed/inhaled) | Extreme caution required. Handle only in a fume hood with appropriate PPE. Have a cyanide antidote kit available. |
| Strong Acids (HCl, H₂SO₄) | Corrosive | Causes severe skin burns and eye damage. Add acid to water, never the reverse. |
| Cyanide Waste | Acutely Toxic, Environmental Hazard | Never acidify cyanide waste streams , as this will produce highly toxic HCN gas. Quench all cyanide-containing solutions with an excess of sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions before disposal according to institutional hazardous waste protocols. |
-
Personal Protective Equipment (PPE): Safety goggles, a face shield, a lab coat, and chemically resistant gloves are mandatory at all times.
-
Engineering Controls: All steps must be performed in a well-ventilated chemical fume hood.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Diazotization | Temperature exceeded 5°C, causing diazonium salt decomposition. | Maintain strict temperature control with an efficient ice-salt bath. Add nitrite solution more slowly. |
| Insufficient acid, leading to incomplete diazotization. | Ensure an adequate molar excess of strong acid is used. | |
| Low Yield in Sandmeyer Reaction | Premature decomposition of diazonium salt before addition. | Use the diazonium salt solution immediately after preparation; do not store it. |
| Impure or inactive copper(I) cyanide catalyst. | Use high-purity CuCN or prepare it freshly. | |
| Incomplete Hydrolysis | Insufficient reaction time or temperature. | Increase reflux time and/or temperature. Monitor reaction progress by TLC until the starting nitrile spot disappears. |
| Insufficient water for hydrolysis. | Ensure the concentration of the acid used for hydrolysis is appropriate. | |
| Product is Oily/Difficult to Crystallize | Presence of impurities. | Purify the intermediate 2,3-dichlorobenzonitrile before hydrolysis (e.g., by distillation or chromatography). Ensure thorough washing of the final product. |
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Melting Point: The purified 2,3-dichlorobenzoic acid should exhibit a sharp melting point in the range of 169-170°C.[3]
-
Infrared (IR) Spectroscopy: Expect to see a broad O-H stretch characteristic of a carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).
-
¹H NMR Spectroscopy: The aromatic region will show a characteristic splitting pattern for the three adjacent protons on the dichlorinated ring. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
-
¹³C NMR Spectroscopy: Will show distinct signals for the seven carbon atoms, including the carbonyl carbon of the carboxylic acid group (typically >165 ppm).
-
Mass Spectrometry: The molecular ion peak and isotopic pattern corresponding to the presence of two chlorine atoms will confirm the molecular weight.
References
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Scribd. (n.d.). Hydrolysis of Benzonitrile to Benzoic Acid. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]
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ResearchGate. (2024, February 24). A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Retrieved from [Link]
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